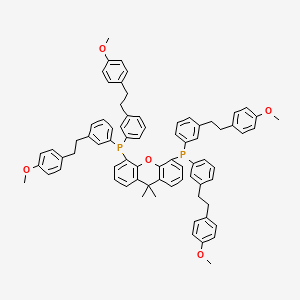
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is a complex organic compound that features a xanthene core substituted with dimethyl groups and phosphine ligands. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) typically involves the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized by condensing appropriate aromatic aldehydes with phenols under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Phosphine Ligands: The phosphine ligands are attached through a series of substitution reactions, often involving the use of phosphine chlorides and appropriate base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Base catalysts like sodium hydride or potassium tert-butoxide are frequently employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphine derivatives.
科学研究应用
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) has a wide range of applications in scientific research:
Biology: Investigated for its potential in bioinorganic chemistry, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential in drug development, especially in the design of metal-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, facilitating various catalytic cycles. The electronic properties of the xanthene core and the steric hindrance provided by the dimethyl groups and phosphine ligands enhance the compound’s effectiveness in catalysis.
相似化合物的比较
Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine):
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane): Another variant with similar properties and applications.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is unique due to the presence of methoxyphenethyl groups, which can influence its electronic properties and steric effects, potentially offering advantages in specific catalytic reactions.
属性
分子式 |
C75H72O5P2 |
|---|---|
分子量 |
1115.3 g/mol |
IUPAC 名称 |
[5-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphane |
InChI |
InChI=1S/C75H72O5P2/c1-75(2)69-21-11-23-71(81(65-17-7-13-57(49-65)29-25-53-33-41-61(76-3)42-34-53)66-18-8-14-58(50-66)30-26-54-35-43-62(77-4)44-36-54)73(69)80-74-70(75)22-12-24-72(74)82(67-19-9-15-59(51-67)31-27-55-37-45-63(78-5)46-38-55)68-20-10-16-60(52-68)32-28-56-39-47-64(79-6)48-40-56/h7-24,33-52H,25-32H2,1-6H3 |
InChI 键 |
MRUMMGIKFQKKHC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC(=C3)CCC4=CC=C(C=C4)OC)C5=CC=CC(=C5)CCC6=CC=C(C=C6)OC)OC7=C1C=CC=C7P(C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C1=CC=CC(=C1)CCC1=CC=C(C=C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


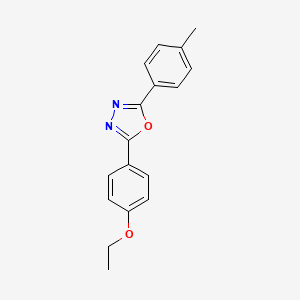
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
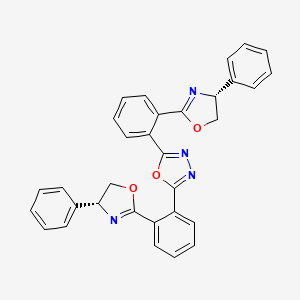
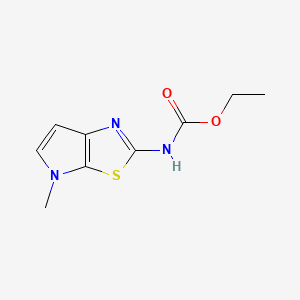
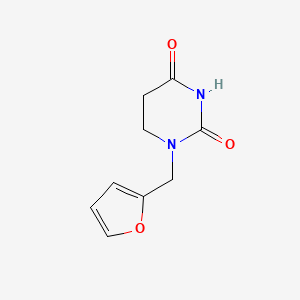
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
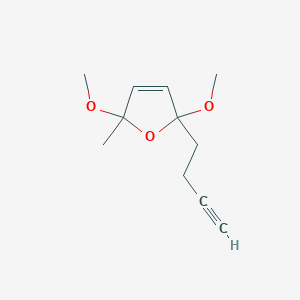
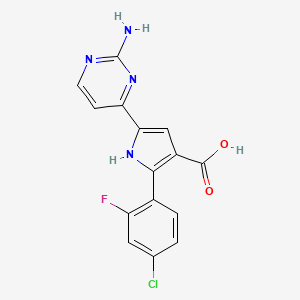
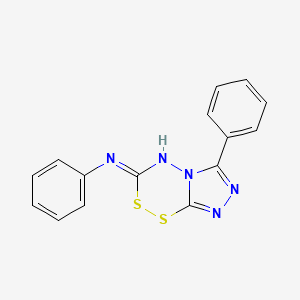
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
